molecular formula C14H9ClF3N3OS B2385965 5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride CAS No. 863190-20-9

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride

Cat. No. B2385965
CAS RN: 863190-20-9
M. Wt: 359.75
InChI Key: OZXCYCLMBRYTAN-UHFFFAOYSA-N
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Description

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C14H9ClF3N3OS . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule. The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.754 Da . Other properties such as melting point, IR spectrum, 1H NMR and 13C NMR spectra, and MS data can be obtained from spectroscopic analysis .

Scientific Research Applications

Synthesis of Pyrido and Pyrazolyl Derivatives

Research on derivatives of the specified compound involves their synthesis and potential applications. One study outlines the reaction of similar compounds with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Furthermore, these compounds have been used to generate imidazo and triazine derivatives via reactions with halo compounds and diazotization processes. The synthesis of pyrazolyl oxadiazolylthieno derivatives by reacting with β-dicarbonyl and sulfur-containing compounds showcases the chemical versatility and potential utility of these compounds in developing novel heterocyclic compounds with possible pharmaceutical applications (Rateb, 2014).

Polyheterocyclic Synthesis

Another significant application includes the use of thieno derivatives in polyheterocyclic synthesis. Through various reactions, including cyclization with hydrazine hydrate and condensation with cinnamonitrile derivatives, a range of polyheterocyclic compounds such as pyrido and oxadiazolylthieno derivatives were synthesized. These reactions highlight the compound's utility as a precursor in synthesizing complex heterocyclic structures with potential bioactivity (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Microwave-assisted Synthesis

Microwave-assisted synthesis represents another application, where similar compounds are utilized to generate trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and related heterocycles. This method underscores the efficiency and versatility of microwave irradiation in synthesizing trifluoromethylated heterocycles, which are of interest due to their potential pharmacological activities (Shaaban, 2008).

Fluorescent Molecules and Biological Activity

Furthermore, certain derivatives have been identified as novel fluorescent molecules, which could be exploited as attractive fluorophores due to their strong fluorescence intensity and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This highlights the compound's potential in developing new fluorescent markers and herbicides (Wu et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the search results. It is used for proteomics research , which suggests that it may interact with proteins in some way.

properties

IUPAC Name

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3OS/c1-2-7-3-4-10(23-7)8-5-11(14(16,17)18)21-12(19-8)6-9(20-21)13(15)22/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCYCLMBRYTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride

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